molecular formula C17H24BNO2 B6341934 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1989596-92-0

6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6341934
CAS No.: 1989596-92-0
M. Wt: 285.2 g/mol
InChI Key: NTMBZQFHNPWHJJ-UHFFFAOYSA-N
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Description

6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its unique structure, which includes a cyclohexene ring, a pyridine ring, and a boronic acid ester group. The presence of these functional groups makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate through the reaction of a suitable pyridine derivative with a boron-containing reagent.

    Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step often requires the use of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to modify the cyclohexene or pyridine rings.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The products include alcohols or ketones.

    Reduction: The products are reduced forms of the original compound, such as cyclohexane derivatives.

Scientific Research Applications

6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The process can be summarized as follows:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
  • 1-Cyclohexen-1-yl-boronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h8,10-12H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBZQFHNPWHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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